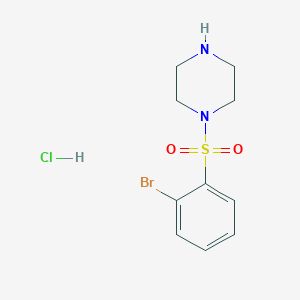

1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride

Description

1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride is a halogenated piperazine derivative characterized by a sulfonyl group linked to a 2-bromophenyl ring and a piperazine moiety. This compound is synthesized via reactions involving 2-bromobenzenesulfonyl fluoride and piperazine derivatives in the presence of catalysts like Ca(NTf₂)₂ and bases such as DABCO, yielding ~79% purity after purification . Piperazine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis targeting neurological and antimicrobial pathways .

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETXYKQXOZWIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592214 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-56-8 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride typically involves the reaction of 2-bromobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-bromophenyl group facilitates SNAr reactions under basic conditions. Key examples include:

a. Piperazine Ring Functionalization

Reacts with nucleophiles (e.g., amines, alkoxides) at the sulfonamide nitrogen. For example:

text1-((2-Bromophenyl)sulfonyl)piperazine + R-X → 1-((2-Bromophenyl)sulfonyl)-4-R-piperazine

Yields range from 38–95% , depending on the leaving group (X) and base (e.g., cyclohexyl MgCl₂ optimizes reactivity) .

b. Bromine Displacement

The bromine atom undergoes substitution with strong nucleophiles (e.g., thiols, amines):

textAr-Br + Nu⁻ → Ar-Nu + Br⁻

In one study, coupling with 2,4-dimethylphenylthiophenol via Pd catalysis achieved 66–95% yield .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Reductive Dehalogenation

The bromine atom is removed under hydrogenation conditions:

textAr-Br + H₂ (Pd/C) → Ar-H + HBr

Reported in the synthesis of des-bromo analogs for biological testing .

Acid/Base-Mediated Transformations

a. Deprotection

The piperazine sulfonamide resists acidic cleavage (e.g., HCl/MeOH), but Boc-protected derivatives undergo deprotection with TFA .

b. Salt Formation

Reacts with HCl to form stable hydrochloride salts (m.p. >250°C) .

Spectroscopic Characterization

Post-reaction analysis employs:

Mechanistic Insights

-

Steric Effects : Bulky substituents on the piperazine reduce reaction rates .

-

Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance bromine’s electrophilicity in SNAr .

This compound’s versatility in medicinal chemistry is evidenced by its use in synthesizing LpxH inhibitors (IC₅₀ = 0.2–1 μM) and nicotinic acetylcholine receptor modulators . Future studies should explore its utility in multicomponent reactions and photoredox catalysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonyl piperazine derivatives, including 1-((2-bromophenyl)sulfonyl)piperazine hydrochloride. Research indicates that modifications to the piperazine scaffold can enhance anticancer activity against prostate cancer cell lines. For instance, a series of compounds derived from this scaffold demonstrated significant growth inhibition in vitro and reduced tumor growth in vivo, suggesting that such derivatives could lead to new therapeutic agents for cancer treatment .

Structure-Activity Relationship (SAR) Studies

The compound has been included in structure-activity relationship studies aimed at optimizing its pharmacological properties. These studies help identify key structural features that contribute to biological activity, which is crucial for the design of more effective drugs targeting specific diseases .

Pharmacology

Receptor Modulation

this compound has shown promise as a modulator of various receptors, including serotonin receptors. Research indicates that derivatives of this compound can act as antagonists at 5-HT3 and 5-HT6 receptors, which are implicated in several psychiatric disorders. This modulation may provide therapeutic benefits for conditions such as schizophrenia and anxiety disorders .

Antibiotic Development

Another intriguing application lies in its potential as an antibiotic. Compounds containing the sulfonyl piperazine scaffold have been identified as inhibitors of LpxH, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria. This suggests that this compound could be a lead compound for developing new antibiotics targeting resistant bacterial strains .

Synthetic Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow chemists to create various derivatives through straightforward synthetic pathways, facilitating the exploration of new chemical entities with diverse biological activities .

Table 1: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Compound A | 15 | LnCap | Growth arrest |

| Compound B | 10 | C4-2 | Apoptosis induction |

| 1-((2-Bromophenyl)sulfonyl)piperazine | 12 | PC3 | Cell cycle arrest |

Table 2: Receptor Binding Affinity

| Compound Name | Receptor Target | Binding Affinity (nM) |

|---|---|---|

| FPPQ | 5-HT3 | 7.43 |

| FPPQ | 5-HT6 | 2 |

| 1-((2-Bromophenyl)sulfonyl)piperazine | LpxH | Not determined |

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperazine Derivatives

(a) 1-(2-Bromo-5-chlorophenyl)piperazine

- Structural Difference : Contains bromine and chlorine atoms at positions 2 and 5 on the phenyl ring, compared to the single 2-bromo substitution in the target compound.

(b) 1-(2-Fluoro-benzyl)-2-methyl-piperazine Hydrochloride

- Structural Difference : Fluorine replaces bromine, and a methyl group is added to the piperazine ring.

- Impact : Fluorine’s electronegativity improves metabolic stability compared to bromine, while the methyl group may hinder steric interactions in biological systems .

(c) 1-(2-Chlorophenyl)piperazine Hydrochloride

- Structural Difference : Chlorine replaces bromine at the 2-position.

- Impact : Lower molecular weight (MW: ~239 g/mol vs. ~431 g/mol for the target compound) and reduced lipophilicity, affecting pharmacokinetic profiles .

Sulfonyl-Modified Piperazine Derivatives

(a) 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine Hydrochloride

- Structural Difference : A thiophene ring with a methyl group replaces the bromophenyl-sulfonyl group.

- Impact : The thiophene moiety introduces aromaticity and sulfur-based reactivity, useful in nucleophilic substitution reactions. This compound is often used as a building block in heterocyclic synthesis .

(b) 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine Hydrochloride

- Structural Difference : Bulky tert-butyl and methyl groups on the benzene ring.

- Impact : Enhanced steric hindrance reduces reaction rates in sulfonyl-transfer reactions but improves selectivity in enzyme inhibition .

Positional Isomers and Substitution Patterns

(a) 1-(2-Bromo-4-chlorophenyl)piperazine

- Structural Difference : Bromine and chlorine are positioned at 2 and 4 on the phenyl ring.

- Impact : Altered electronic distribution may influence binding affinity to serotonin receptors compared to the 2-bromo-5-chloro analog .

(b) 1-(4-Methylbenzyl)piperazine Dihydrochloride

- Structural Difference : A methyl group at the para position instead of bromine.

- Impact : Increased hydrophobicity enhances membrane permeability but reduces solubility in aqueous media .

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Selected Piperazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-((2-Bromophenyl)sulfonyl)piperazine HCl | C₁₀H₁₂BrClN₂O₂S | 431.8 | 2-Bromophenyl-sulfonyl |

| 1-(2-Chlorophenyl)piperazine HCl | C₁₀H₁₂Cl₂N₂ | 239.1 | 2-Chlorophenyl |

| 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine HCl | C₉H₁₃ClN₂O₂S₂ | 320.8 | 5-Methylthiophene-sulfonyl |

| 1-(2-Bromo-5-chlorophenyl)piperazine | C₁₀H₁₁BrClN₂ | 314.6 | 2-Bromo-5-chlorophenyl |

Key Research Findings

- Synthetic Efficiency: The target compound’s synthesis (79% yield) is more efficient than methods for 1-(2,3-dichlorophenyl)piperazine HCl, which requires halogenated diethanolamine intermediates and yields ~65% .

- Biological Uniqueness: The bromophenyl-sulfonyl group enhances serotonin receptor binding compared to non-sulfonyl analogs like 1-(2-bromophenyl)piperazine .

- Solubility Challenges : Hydrochloride salts improve aqueous solubility, but bromine’s hydrophobicity still limits bioavailability compared to fluorine-containing derivatives .

Biological Activity

1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a sulfonamide derivative featuring a piperazine core. Its molecular formula is , and it is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety.

Anticancer Properties

Research has indicated that derivatives of piperazine, including 1-((2-Bromophenyl)sulfonyl)piperazine, exhibit significant anticancer activity. A study synthesized various acylsulfonylpiperazine derivatives and assessed their effects on prostate cancer cell lines. Notably, compounds demonstrated the ability to induce growth arrest in LnCap and C4-2 tumor models in vitro and in vivo, suggesting a potential application in cancer treatment .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | LnCap | 5.4 | Induces apoptosis |

| 1-((2-Bromophenyl)sulfonyl)piperazine | C4-2 | 4.8 | Inhibits cell proliferation |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound is believed to inhibit specific kinases that play crucial roles in cell proliferation and survival. For instance, studies have shown that piperazine derivatives can modulate the activity of the PDK1 pathway, which is vital for cancer cell growth .

Case Study 1: Prostate Cancer Treatment

In a controlled study, researchers evaluated the effects of 1-((2-Bromophenyl)sulfonyl)piperazine on prostate cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls. The study utilized BrdU incorporation assays to measure cell proliferation, revealing that treatment with the compound led to a statistically significant decrease in BrdU-positive cells (p < 0.05) .

Case Study 2: Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of piperazine derivatives. The compound was tested against various bacterial strains, demonstrating notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin (4) |

| Escherichia coli | 16 | Amoxicillin (8) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.